N-[3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]acetamide
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Overview
Description
3,4-Dihydro-2H-1,5-benzodioxepin is a chemical compound with the molecular formula C9H10O2 . It is used in various research areas including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .
Molecular Structure Analysis
The molecular structure of 3,4-dihydro-2H-1,5-benzodioxepin is determined by X-ray diffraction method . The compound crystallizes in the monoclinic space group C2/c .Physical And Chemical Properties Analysis
3,4-Dihydro-2H-1,5-benzodioxepin has a molecular weight of 150.18 . It is stored in a dry room at normal temperature . The physical form can be either liquid or solid .Scientific Research Applications
Synthesis and Antibacterial Activity
A series of Schiff base ligands derived from sulfonamide derivatives, related to the specified compound, showed promising results in the synthesis and characterization for antibacterial activity. New copper(II) complexes constructed from these ligands were synthesized and characterized, displaying antimicrobial activities against selected bacteria using the disc diffusion method (Salehi et al., 2016).
Antimalarial and COVID-19 Drug Utilization
Antimalarial sulfonamides, possibly related to the chemical structure , were examined for in vitro antimalarial activity and characterized for ADMET properties. These studies also included theoretical calculations and molecular docking studies to evaluate the binding energy of these compounds against relevant targets, indicating potential utility as COVID-19 drugs (Fahim & Ismael, 2021).
Enzyme Inhibition and Antioxidant Potential
Research on phenylalanine-based sulfonamides derived from benzene sulfonyl chlorides showed that these compounds exhibited moderate antioxidant activity and significant enzyme inhibition against acetylcholine esterase and butyrylcholine esterase. This suggests their potential for therapeutic applications in enzyme-related disorders (Danish et al., 2021).
Anticonvulsant Activities
N-Benzyl-2-acetamidopropionamide derivatives, structurally similar to the compound , have demonstrated potent anticonvulsant activities. These studies highlighted the importance of specific structural features for maximal activity and provided insights into the development of new antiepileptic drugs (Choi, Stables, & Kohn, 1996).
Antimicrobial and Genotoxic Properties
The synthesis and characterization of benzoimidazole derivatives, including N-[4-(2-amino-benzoimidazole-1-sulfonyl)-phenyl] acetamide, showed antimicrobial and genotoxic activities. This research contributes to the understanding of the structure-activity relationships necessary for developing effective antimicrobial agents (Benvenuti et al., 1997).
Safety and Hazards
Properties
IUPAC Name |
N-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-12(20)18-13-4-2-5-14(10-13)19-25(21,22)15-6-7-16-17(11-15)24-9-3-8-23-16/h2,4-7,10-11,19H,3,8-9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUYEDVQRKQTLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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